2-(Tiazol-5-il)acetonitrilo

Descripción general

Descripción

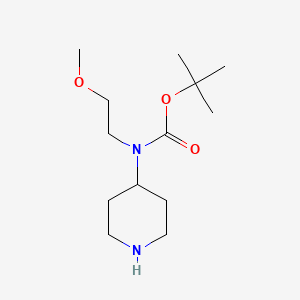

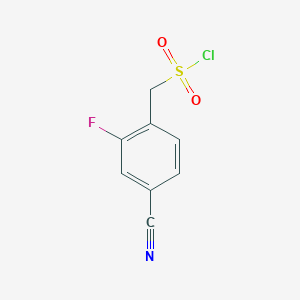

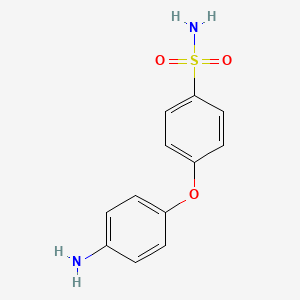

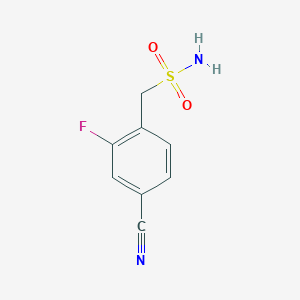

2-(Thiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C5H4N2S and its molecular weight is 124.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Thiazol-5-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Thiazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

2-(Tiazol-5-il)acetonitrilo: es un precursor versátil en la química farmacéutica debido a la presencia del anillo tiazol en muchos compuestos biológicamente activos. Los derivados del tiazol exhiben una amplia gama de actividades farmacológicas, que incluyen actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras . La parte tiazol es una característica estructural en varios productos naturales, como la vitamina B1 y la penicilina, lo que destaca su importancia en el diseño y descubrimiento de fármacos .

Investigación agroquímica

En la investigación agroquímica, los derivados del tiazol se exploran por su potencial como plaguicidas y fungicidas. La diversidad estructural de los compuestos basados en tiazol permite la síntesis de moléculas que pueden interactuar con una variedad de objetivos biológicos en las plagas, ofreciendo un enfoque sostenible para la protección de los cultivos .

Ciencia de materiales

El núcleo de tiazol se utiliza en el desarrollo de materiales para sensibilizadores fotográficos y cristales líquidos. Sus propiedades electrónicas únicas lo hacen adecuado para aplicaciones en sensores, protectores solares, catalizadores, tintes, pigmentos y cromóforos. Esto destaca el papel del compuesto en el avance de las tecnologías de la ciencia de los materiales .

Actividades biológicas

Los derivados del tiazol son conocidos por sus amplias actividades biológicas. Se han utilizado como antioxidantes, analgésicos, agentes antiinflamatorios y agentes neuroprotectores. Su capacidad para actuar sobre diversas vías biológicas los hace valiosos para la investigación y el desarrollo terapéuticos .

Investigación antitumoral y citotóxica

El anillo tiazol es una característica común en muchos agentes antitumorales y citotóxicos. La investigación sobre derivados del this compound podría conducir al desarrollo de nuevos fármacos anticancerígenos con mayor eficacia y menos efectos secundarios. El potencial del compuesto en este campo es significativo, dada la necesidad continua de mejores tratamientos contra el cáncer .

Síntesis química y catálisis

Como intermedio en la síntesis química, This compound se utiliza para crear una variedad de compuestos heterocíclicos. Su reactividad permite la formación de moléculas complejas que pueden servir como catalizadores en diversas reacciones químicas, lo que demuestra su utilidad en la química sintética .

Mecanismo De Acción

Target of Action

Thiazole derivatives are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit enzymes, stimulate or block receptors, and even alter the synthesis of neurotransmitters .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can differ based on their structure. For example, some thiazole derivatives are rapidly absorbed and reach peak plasma concentration within 1 to 2 hours after oral administration .

Result of Action

The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, alterations in gene expression, and even cell death .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For example, the solubility of thiazole in water, alcohol, ether, and other organic solvents can affect its bioavailability .

Análisis Bioquímico

Biochemical Properties

2-(Thiazol-5-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in 2-(Thiazol-5-yl)acetonitrile can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant effects . Additionally, 2-(Thiazol-5-yl)acetonitrile can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

2-(Thiazol-5-yl)acetonitrile has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, 2-(Thiazol-5-yl)acetonitrile affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-(Thiazol-5-yl)acetonitrile involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, 2-(Thiazol-5-yl)acetonitrile has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components, thereby preventing cancer cell invasion and metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiazol-5-yl)acetonitrile have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 2-(Thiazol-5-yl)acetonitrile has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that 2-(Thiazol-5-yl)acetonitrile can maintain its bioactivity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Thiazol-5-yl)acetonitrile have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that low doses of this compound can enhance antioxidant enzyme activity and provide protective effects against oxidative stress . Higher doses of 2-(Thiazol-5-yl)acetonitrile have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

2-(Thiazol-5-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization . Additionally, 2-(Thiazol-5-yl)acetonitrile can influence the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), affecting cellular energy homeostasis .

Transport and Distribution

The transport and distribution of 2-(Thiazol-5-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, 2-(Thiazol-5-yl)acetonitrile can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of 2-(Thiazol-5-yl)acetonitrile in different tissues.

Subcellular Localization

The subcellular localization of 2-(Thiazol-5-yl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . Additionally, 2-(Thiazol-5-yl)acetonitrile can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression . These findings suggest that the subcellular localization of 2-(Thiazol-5-yl)acetonitrile is critical for its biological activity and function.

Propiedades

IUPAC Name |

2-(1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWVXEVKCPDPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314550 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50382-34-8 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50382-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)